molecular formula C17H17NO3S B6458833 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 2549133-24-4

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6458833
CAS No.: 2549133-24-4
M. Wt: 315.4 g/mol
InChI Key: MZAIRRGTOOAJNV-WLRTZDKTSA-N
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Description

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a biphenyl core and a methanesulfonylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The methanesulfonylprop-2-en-1-yl group can be introduced through a subsequent reaction involving an appropriate sulfonylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, saturated biphenyl compounds, and various substituted biphenyl derivatives .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to its methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can enhance the compound’s solubility and ability to form specific interactions with biological targets .

Properties

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-22(20,21)13-5-12-18-17(19)16-10-8-15(9-11-16)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,18,19)/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIRRGTOOAJNV-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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